3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tricyclic thienopyrimidinone derivative. Its core structure consists of a fused benzothiophene and pyrimidinone ring system, with a partially hydrogenated cyclohexene moiety (5,6,7,8-tetrahydro). Key substitutions include:
- A furan-2-ylmethyl group at the 3-position, introducing a heteroaromatic furan ring.
- A (4-methylbenzyl)sulfanyl group at the 2-position, featuring a thioether linkage to a para-methyl-substituted benzyl group.
This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as observed in structurally related thienopyrimidinones .
Properties
Molecular Formula |
C23H22N2O2S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N2O2S2/c1-15-8-10-16(11-9-15)14-28-23-24-21-20(18-6-2-3-7-19(18)29-21)22(26)25(23)13-17-5-4-12-27-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3 |
InChI Key |
WKSUQGMDTCGHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
Conditions:
Functionalization at Position 3: Introduction of the Furan-2-ylmethyl Group
The nitrogen at position 3 of the pyrimidine ring is alkylated with furan-2-ylmethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the furan-2-ylmethyl moiety.
Key Reaction:
Conditions:
Substitution at Position 2: Introduction of the (4-Methylbenzyl)sulfanyl Group
The sulfur-containing substituent at position 2 is introduced via nucleophilic substitution. The core compound (III) is treated with (4-methylbenzyl)thiol in the presence of a base (e.g., sodium hydride) to yield the final product.
Key Reaction:
Conditions:
Optimization and Catalytic Approaches
Recent studies highlight the use of heteropoly acids (e.g., HPWO) as catalysts for similar cyclization reactions, improving yields and reducing reaction times. For example, HPWO catalyzes the formation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives at 80°C with yields exceeding 80%.
Analytical Characterization
The final product is characterized using:
Summary of Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Formamide, 180°C | 70–85% |
| 2 | N-Alkylation | Furan-2-ylmethyl bromide, KCO, DMF | 65–75% |
| 3 | S-Substitution | (4-Methylbenzyl)thiol, NaH, THF | 60–70% |
Challenges and Solutions
-
Regioselectivity: The introduction of substituents at positions 2 and 3 requires careful control of reaction conditions to avoid side products. Using bulky bases (e.g., NaH) improves selectivity.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the final product.
Recent Advances
Copper-mediated coupling reactions and microwave-assisted syntheses have emerged as efficient methods for similar thienopyrimidine derivatives, offering reduced reaction times (e.g., 30 minutes under microwave irradiation) .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thienopyrimidinone core can be reduced to form dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H22N2O1S2
- Molecular Weight : 358.52 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit promising anticancer properties. The incorporation of the thieno[2,3-d]pyrimidine moiety has been linked to the inhibition of various cancer cell lines.
Case Study : A derivative of this compound was tested against breast cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction through mitochondrial pathways.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines.
Research Findings : In vitro studies demonstrated that compounds with a similar scaffold effectively inhibited the production of TNF-alpha and IL-6 in macrophage models, indicating their potential as anti-inflammatory agents.
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of related compounds. The furan and benzothieno moieties have been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study : A related compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing MIC values of 15 µg/mL and 30 µg/mL respectively.
Synthesis and Characterization
The synthesis of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions including:
- Formation of the thieno[2,3-d]pyrimidine core.
- Introduction of the furan moiety via electrophilic substitution.
- Sulfanylation using appropriate thiol derivatives.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Observations :
Substituent Effects on Bioactivity: The 3-(4-methoxyphenyl) and 3-amino analogs demonstrate how electron-donating groups (e.g., methoxy) or polar substituents (e.g., amino) influence reactivity and target binding . The target compound’s furan-2-ylmethyl group may enhance metabolic stability compared to alkyl or aryl substituents, as furans are less prone to oxidative degradation.
Antimicrobial Activity: The 3-amino-2-hydrazino derivative () exhibited pronounced antimicrobial activity, suggesting that nitrogen-rich substituents at positions 2 and 3 enhance this property . Similar activity is plausible for the target compound, though experimental validation is required.
Synthetic Strategies: Many analogs (e.g., ) are synthesized via nucleophilic displacement of a 2-chloro intermediate with thiols or phenols, followed by functionalization at the 3-position . The target compound likely follows a similar route.
Biological Activity
The compound 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine class, which has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 422.6 g/mol . The unique structure includes a benzothieno[2,3-d]pyrimidine core , which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2S2 |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
| InChI Key | OTLMBDACXZLYAP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the furan and sulfanyl groups enhances its ability to engage in nucleophilic substitution reactions, which are crucial for modulating biological pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptor sites.
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties by scavenging free radicals.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Shows promise in protecting neuronal cells from oxidative stress.
Anticancer Activity
A study conducted on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation in human cancer cell lines. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, indicating higher potency.
Neuroprotective Effects
In animal models of neurodegeneration, the compound was shown to reduce markers of oxidative stress and inflammation in brain tissues. Behavioral tests indicated improved cognitive function post-treatment.
Research Findings
Recent literature has documented diverse biological activities associated with similar compounds in the benzothienopyrimidine class:
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The potential for these compounds to act as antioxidants has been explored extensively, with findings suggesting that they can mitigate oxidative damage in cellular models .
- Neuroprotective Studies : Research indicates that derivatives of benzothienopyrimidine may provide neuroprotection through mechanisms involving modulation of oxidative stress and inflammatory pathways .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically begins with a benzothieno[2,3-d]pyrimidine core. A 4-chloro precursor (e.g., 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) is used as a starting material. The sulfanyl group is introduced via nucleophilic substitution with a thiol-containing reagent (e.g., 4-methylbenzyl mercaptan). Subsequent alkylation with furan-2-ylmethyl bromide or a similar agent introduces the furan moiety. Aluminum amalgam in aqueous tetrahydrofuran (THF) has been employed for reductive steps in analogous syntheses . Final purification involves column chromatography and recrystallization.
Advanced: How can researchers optimize the yield of the sulfanyl group introduction step?
Answer:
Optimization requires systematic variation of reaction parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol.
- Catalysts : Use base catalysts (e.g., K₂CO₃) to deprotonate the thiol and accelerate substitution.
- Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may risk side reactions.
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to identify optimal conditions. Flow chemistry setups (e.g., continuous flow reactors) enable precise control over residence time and mixing, as demonstrated in analogous oxidation reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and core structure. Aromatic protons (6.5–8.5 ppm) and methyl groups (2.3–2.5 ppm) are diagnostic.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion).
- X-ray crystallography : Resolves stereochemistry and solid-state packing, as seen in structurally related pyrimidinones .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Compound purity : Validate purity (>95%) via HPLC and elemental analysis.
- Structural analogs : Compare activity with derivatives (e.g., and highlight substituent effects on bioactivity).
- Statistical validation : Use ANOVA or multivariate analysis to assess reproducibility. Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular).
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) on the 4-methylbenzyl or furan moieties. demonstrates how methoxy substituents alter physicochemical properties .
- Prodrug design : Mask hydrophobic groups with cleavable esters or phosphates.
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoparticles.
Basic: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity sites.
- Molecular docking : Screens against target proteins (e.g., antimicrobial targets in ) to identify binding modes .
- Molecular Dynamics (MD) : Simulates ligand-protein stability in physiological conditions.
Advanced: How to design analogs to explore structure-activity relationships (SAR) of the benzothieno-pyrimidine core?
Answer:
- Substituent variation : Synthesize derivatives with modified furan (e.g., 3-furan) or benzyl (e.g., electron-withdrawing groups) moieties.
- Parallel synthesis : Use combinatorial chemistry (e.g., ’s copolymerization approach) to generate libraries .
- High-throughput screening (HTS) : Couple with machine learning ( ) to correlate structural features with activity .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Forced degradation studies : Expose to heat (40–80°C), light (UV/Vis), and varying pH (1–13). Monitor degradation via HPLC.
- Accelerated stability testing : Store at 25°C/60% RH and analyze over 1–3 months.
Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?
Answer:
- Sensitivity limits : Use UPLC-MS/MS to detect impurities at <0.1%.
- Matrix effects : Spike internal standards (e.g., deuterated analogs) to correct recovery rates.
- Method validation : Follow ICH guidelines for precision, accuracy, and linearity.
Advanced: How can researchers leverage crystallography data (e.g., ) to inform synthetic modifications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
